Mesudipine is derived from the dihydropyridine class of calcium channel blockers, which includes other well-known medications such as amlodipine and nifedipine. The compound's classification falls under the broader category of antihypertensive agents, specifically targeting L-type calcium channels in the cardiovascular system.
The synthesis of Mesudipine involves several key steps that typically utilize organic chemistry techniques. The primary method includes:
These synthetic pathways are crucial for achieving the desired potency and selectivity of Mesudipine as a therapeutic agent.
Mesudipine has a complex molecular structure characterized by its dihydropyridine core. The molecular formula for Mesudipine is CHNO, with a molecular weight of approximately 356.42 g/mol.
The structure can be represented as follows:
The three-dimensional conformation of Mesudipine allows it to effectively bind to calcium channels, facilitating its therapeutic effects.
Mesudipine participates in various chemical reactions typical for calcium channel blockers:
Understanding these reactions is essential for predicting the drug's behavior in biological systems and its potential interactions with other medications.
The mechanism of action for Mesudipine involves:
These processes collectively contribute to its efficacy as an antihypertensive agent.
Mesudipine exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical settings.
Mesudipine's primary application lies in cardiovascular medicine:
Mesudipine (IUPAC name: diethyl 2',6'-dimethyl-2-(methylthio)-1',4'-dihydro-[3,4'-bipyridine]-3',5'-dicarboxylate) is a dihydropyridine (DHP) calcium channel antagonist with the molecular formula C₁₉H₂₄N₂O₄S and a molecular weight of 376.47 g/mol [5]. Its structure features a bipyridine core with ester groups at positions 3' and 5', methyl substituents at 2' and 6', and a methylthio moiety at position 2 of the pyridine ring. Canonical SMILES representation: CCOC(=O)C1=C(C)NC(C)=C(C1C2=CC=CN=C2SC)C(=O)OCC
[1] [5].
Table 1: Molecular Descriptors of Mesudipine
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₂O₄S |
Molecular Weight (g/mol) | 376.47 |
Hydrogen Bond Donors (HBD) | 1 (N-H group) |
Hydrogen Bond Acceptors (HBA) | 6 (4 O, 2 N) |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 98.7 Ų |
Stereochemistry | Achiral (no stereocenters) |
Notably, mesudipine is stereochemically uncomplicated due to the absence of defined stereocenters and E/Z isomerism, as confirmed by its achiral classification and optical inactivity [5]. The methylthio group at position 2 enhances lipophilicity (calculated logP: 3.8), influencing membrane permeability and target binding.
While direct crystallographic data for mesudipine is limited in the literature, insights can be extrapolated from related DHPs. Dihydropyridine derivatives exhibit conformational flexibility in the 1,4-dihydropyridine ring, which adopts a boat-like configuration. The ester carbonyl groups and nitrogen atoms facilitate intermolecular hydrogen bonding, critical for crystal lattice stabilization [2]. In nilvadipine monohydrate, water molecules form three hydrogen bonds with carbonyl oxygens and the imino group, inducing conformational reversals in ester orientations and reducing solubility compared to anhydrous forms [2].
For mesudipine, the methylthio substituent likely influences packing efficiency via hydrophobic interactions and van der Waals forces. Terahertz (THz) spectroscopy studies on nifedipine cocrystals reveal that low-frequency vibrations (<100 cm⁻¹) correlate with weak intermolecular forces (e.g., van der Waals, C-H···π), which stabilize polymorphic structures [7]. Phase transitions in DHPs are humidity-sensitive; monohydrate crystals dehydrate at low humidity and rapidly rehydrate at high humidity, altering dissolution kinetics. The sulfur atom in mesudipine may reduce hygroscopicity compared to oxygenated analogs, potentially enhancing solid-state stability.
The pharmacological activity of mesudipine as a calcium channel blocker is governed by key structural motifs:
Table 2: Impact of Structural Modifications on Mesudipine Activity
Structural Element | Modification | Biological Consequence |
---|---|---|
C2 Substituent | Methylthio (SCH₃) | High lipophilicity; rapid channel block |
C3'/C5' Esters | Diethyl (COOEt) | Optimal steric fit for receptor binding |
C2'/C6' Groups | Methyl | Conformational restraint |
N1 Hydrogen | Replacement | Loss of H-bonding; reduced potency |
Quantitative SAR (QSAR) models for DHPs highlight that electron-withdrawing groups at C2 increase potency by polarizing the C=N bond. Neural network analyses confirm that atomic charges at C4 and N1 correlate strongly with calcium flux inhibition [8]. Machine learning models also associate mesudipine’s ester groups with lower teratogenic risk compared to valproate (risk probability: 0.59 vs. 0.69), as carbonyls avoid electrophilic reactivity linked to developmental toxicity [3].
Mesudipine shares the 1,4-DHP pharmacophore with clinical antagonists like nifedipine and nilvadipine but diverges in key substituents:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7